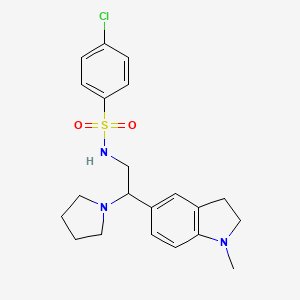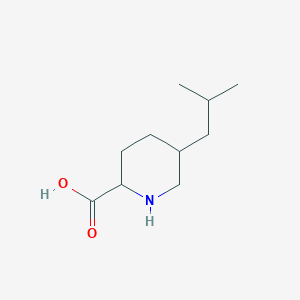
4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that has been shown to have activity against a variety of targets, including kinases and other enzymes involved in cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes involved in cellular signaling pathways. This inhibition can lead to changes in cell behavior and can potentially be exploited for therapeutic purposes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide are complex and depend on the specific targets that it inhibits. It has been shown to have activity against a variety of kinases and other enzymes involved in cellular signaling pathways, which can lead to changes in cell behavior and physiology. These changes can potentially be exploited for therapeutic purposes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes involved in cellular signaling pathways. This can make it a valuable tool for studying the mechanisms of these pathways and for developing new therapies for diseases that are associated with dysregulation of these pathways. However, its complex mechanism of action and potential off-target effects can also make it challenging to use in certain experimental settings.
Future Directions
There are many potential future directions for research on 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide. One area of interest is the development of new therapies for diseases that are associated with dysregulation of cellular signaling pathways. Another area of interest is the identification of new targets for this compound and the development of new analogs with improved selectivity and potency. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 4-chlorobenzenesulfonyl chloride with 2-(1-methylindolin-5-yl)ethan-1-amine to form an intermediate. This intermediate is then reacted with pyrrolidine and the resulting product is purified to obtain the final compound.
Scientific Research Applications
The potential applications of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide in scientific research are numerous. It has been shown to have activity against a variety of targets, including kinases and other enzymes involved in cellular signaling pathways. This makes it a valuable tool for studying the mechanisms of these pathways and for developing new therapies for diseases that are associated with dysregulation of these pathways.
properties
IUPAC Name |
4-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c1-24-13-10-17-14-16(4-9-20(17)24)21(25-11-2-3-12-25)15-23-28(26,27)19-7-5-18(22)6-8-19/h4-9,14,21,23H,2-3,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFXVIBSEPSBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2607306.png)

![2,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2607309.png)
![N-(4-isopropylphenyl)-2-methyl-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2607311.png)
![3-Azaspiro[5.5]undecane-9-acetic acid ethyl ester hydrochloride](/img/structure/B2607316.png)



![N-(2,3-dimethylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2607320.png)
![1-(4-fluorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2607321.png)
![4-[(3-Methylbutanamido)methyl]benzoic acid](/img/structure/B2607323.png)
![Methyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2607325.png)
